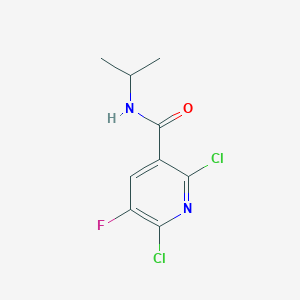

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDNIEVARMJBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381911 | |

| Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680217-86-1 | |

| Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

This guide provides a comprehensive technical overview of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a key heterocyclic building block with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's chemical identity, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of two chlorine atoms, a fluorine atom, and an N-isopropyl amide group. These features impart specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecules.

Chemical Identity:

-

Systematic Name: 2,6-dichloro-5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide

-

Molecular Formula: C₉H₉Cl₂FN₂O[1]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 251.09 g/mol | [2] |

| Appearance | White crystalline solid (predicted) | [3] |

| Purity (by HPLC) | ≥99.8% (for related nicotinamide) | [3] |

| Storage Conditions | Inert atmosphere, room temperature |

The strategic placement of halogen atoms on the pyridine ring significantly influences the compound's reactivity, providing multiple sites for further chemical modification. The fluorine atom, in particular, can enhance metabolic stability and binding affinity in drug candidates.

Synthesis and Reaction Pathways

The synthesis of this compound typically proceeds from its precursor, 2,6-Dichloro-5-fluoronicotinic acid. This multi-step synthesis is a cornerstone for accessing a range of functionalized nicotinamide derivatives.

Synthesis of Key Precursor: 2,6-Dichloro-5-fluoronicotinic acid

The industrial synthesis of 2,6-dichloro-5-fluoronicotinic acid often starts from more readily available precursors and involves chlorination and hydrolysis steps. An established method involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[4] This process requires careful control of reaction conditions to achieve high purity and yield, making it suitable for large-scale production.[4]

Amidation to Form this compound

The final step in the synthesis of the target compound is the amidation of 2,6-dichloro-5-fluoronicotinic acid with isopropylamine. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride intermediate.

Experimental Protocol: Synthesis of this compound

-

Activation of Carboxylic Acid: 2,6-dichloro-5-fluoronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically carried out in an inert solvent.

-

Amine Coupling: The resulting acyl chloride is then reacted with isopropylamine in the presence of a base to neutralize the HCl byproduct.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Logical Flow of Synthesis:

Caption: Synthetic pathway from a dihydroxy precursor to the target N-isopropylnicotinamide.

Applications in Drug Discovery and Development

Substituted nicotinamides are a class of compounds with broad biological activities. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The parent compound, 2,6-dichloro-5-fluoronicotinamide, is a known intermediate in the synthesis of fluoroquinolone antibacterial drugs, such as gemifloxacin.[5] It is also a key building block for the synthesis of Sotorasib, an inhibitor of the KRAS G12C mutant protein used in the treatment of certain cancers.[6] Given this precedent, the N-isopropyl derivative is a promising candidate for the development of new APIs with potentially improved pharmacological profiles.

The dichloro-fluoro-pyridine core offers multiple reaction sites for diversification, allowing medicinal chemists to explore a wide chemical space. The chlorine atoms can be displaced by various nucleophiles, and the amide group can be further modified, leading to the generation of extensive compound libraries for screening.

Potential Therapeutic Areas:

-

Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: For the development of novel antibacterial and antiviral compounds.

-

Inflammatory Diseases: As a scaffold for anti-inflammatory drug candidates.

Workflow for Utilizing the Intermediate in Drug Discovery:

Caption: A typical drug discovery workflow starting from the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on the data for the closely related 2,6-dichloro-5-fluoronicotinamide, the following hazard statements may apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of novel and diverse molecular entities. Its utility is well-established through the successful application of its parent nicotinamide in the development of important pharmaceuticals. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding for researchers and developers looking to incorporate this versatile intermediate into their discovery programs.

References

- 1. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]

- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 5. hnsincere.com [hnsincere.com]

- 6. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]

An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide and its Core Chemical Precursors

This guide provides a comprehensive technical overview of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated pyridine derivative. Due to the limited publicly available data on this specific compound, this document focuses extensively on its core chemical precursors, 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinamide, to provide a foundational understanding of its synthesis, chemical properties, and potential applications in research and drug development.

Core Compound: Physicochemical Properties

This compound is a distinct molecule with the following identifiers:

| Property | Value | Source |

| Molecular Weight | 251.09 g/mol | [1] |

| CAS Number | 680217-86-1 | [1] |

| Molecular Formula | C₉H₉Cl₂FN₂O |

While detailed experimental data for this specific compound is scarce, a comprehensive analysis of its key precursor, 2,6-dichloro-5-fluoronicotinic acid, offers significant insight into the chemical nature of this family of compounds.

Table of Properties for 2,6-Dichloro-5-fluoronicotinic Acid:

| Property | Value | Source(s) |

| CAS Number | 82671-06-5 | [2] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [2] |

| Molecular Weight | 209.99 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 153-155 °C | [4] |

| pKa | 1.38 ± 0.32 (Predicted) | [5] |

Synthesis and Manufacturing Landscape

The synthesis of this compound logically proceeds through the formation of its acid and amide precursors. The manufacturing of these foundational molecules is well-documented in patent literature, reflecting their importance as pharmaceutical intermediates.

Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

A common industrial synthesis route starts from 2,6-dihydroxy-5-fluoronicotinate, which undergoes chlorination to yield the target acid. This process is a significant improvement over older methods that utilized 2,6-dihydroxy-3-cyano-5-fluoropyridine, which often resulted in undesired byproducts and lower yields.[4][6]

A key step in a more efficient process involves the reaction of methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride in the presence of a lithium salt, followed by hydrolysis to yield 2,6-dichloro-5-fluoronicotinic acid.[4]

Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

The following is a representative protocol based on patent literature:

-

Chlorination: Methyl 2,6-dihydroxy-5-fluoronicotinate is charged into a Monel autoclave with phosphorus oxychloride and lithium phosphate.[4]

-

Heating: The sealed autoclave is heated to 170°C for approximately 20 hours.[4]

-

Work-up: After cooling, the reaction mixture is rinsed with methylene chloride.

-

Conversion to Acid Chloride: The residual oil is treated with thionyl chloride at reflux for 3 hours to form 2,6-dichloro-5-fluoronicotinoyl chloride.[4]

-

Hydrolysis: The resulting acid chloride is slurried with warm water (50-60°C), and 50% aqueous sodium hydroxide is added to achieve a pH of 10.[4]

-

Purification: The solution is extracted with methylene chloride to remove organic impurities.

-

Precipitation: The aqueous solution is cooled in an ice bath, and 37% hydrochloric acid is added to adjust the pH to 1-2, causing the precipitation of 2,6-dichloro-5-fluoronicotinic acid.[4]

-

Isolation: The precipitated solid is collected by filtration, washed with water, and vacuum dried.

Diagram: Synthetic Pathway to 2,6-dichloro-5-fluoronicotinic acid

Caption: Synthesis of 2,6-dichloro-5-fluoronicotinic acid.

Proposed Synthesis of this compound

While a specific documented synthesis for this compound was not found in the reviewed literature, a standard and logical synthetic route would involve the amidation of the corresponding acid chloride.

-

Activation: 2,6-dichloro-5-fluoronicotinic acid would first be converted to its more reactive acid chloride, 2,6-dichloro-5-fluoronicotinoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Amidation: The resulting acid chloride would then be reacted with isopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct, yielding this compound.

Diagram: Proposed Amidation Workflow

Caption: Proposed synthesis of the title compound.

Applications in Research and Drug Development

The highly functionalized pyridine ring of 2,6-dichloro-5-fluoronicotinic acid and its derivatives serves as a versatile scaffold for medicinal chemists. The chlorine and fluorine atoms provide specific electronic properties and potential metabolic blocking points, while the carboxylic acid or amide group offers a handle for further chemical modifications.

Intermediate for Antibacterial Agents

Substituted pyridines, including 2,6-dichloro-5-fluoronicotinic acid, are key intermediates in the synthesis of naphthyridine antibacterial agents.[6] For instance, 2,6-dichloro-5-fluoronicotinamide is a precursor in the development of gemifloxacin, a fluoroquinolone antibiotic used to treat bacterial infections.[7]

Building Block for Novel Therapeutics

The unique arrangement of electron-withdrawing groups on the pyridine ring of 2,6-dichloro-5-fluoronicotinic acid makes it a valuable building block for creating new chemical entities.[8] This scaffold allows for targeted modifications to enhance pharmacological activity, improve bioavailability, or reduce the toxicity of potential drug candidates.[8] Its applications extend to the synthesis of potential anti-cancer and anti-inflammatory drugs.[8] The ability of such compounds to modulate protein-protein interactions makes them valuable tools in biochemical research.[5]

Diagram: Role as a Versatile Scaffold

Caption: Versatility of the scaffold in drug discovery.

Conclusion

This compound is a derivative of a well-established class of chemical intermediates that are crucial in the pharmaceutical industry. While direct research on the title compound is not widely published, a thorough understanding of its precursors, particularly 2,6-dichloro-5-fluoronicotinic acid, provides a strong foundation for its synthesis and potential applications. The 2,6-dichloro-5-fluoropyridine core is a privileged scaffold in medicinal chemistry, offering a robust starting point for the development of novel therapeutics. Further research into the specific biological activities of the N-isopropyl derivative is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-5-fluoronicotinic Acid | 82671-06-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. hnsincere.com [hnsincere.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Drug Discovery

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its utility is prominently highlighted by its role as a precursor to innovative therapeutics, including targeted cancer therapies. Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. We will delve into its chemical identity, and structural characteristics, and provide insights into its synthesis and the properties of its key precursor, 2,6-Dichloro-5-fluoronicotinamide. The experimental and predicted data presented herein are essential for chemists and pharmacologists working on the cutting edge of drug development. The synthesis of this molecule is a critical step in the production of Sotorasib (AMG 510), a potent inhibitor of the KRAS GTPase family, which is instrumental in treating certain types of solid tumors like non-small cell lung cancer and colorectal cancer.[1][2]

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. The structural attributes of this compound, a substituted pyridine derivative, are key to understanding its reactivity and interactions.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties Summary

A clear and concise summary of the core physical properties is essential for quick reference in a laboratory setting. The following table outlines the key identifiers and properties for this compound and its immediate precursor.

| Property | This compound | 2,6-Dichloro-5-fluoronicotinamide (Precursor) |

| CAS Number | 680217-86-1[3][4] | 113237-20-0[1][5] |

| Molecular Formula | C₉H₉Cl₂FN₂O[3] | C₆H₃Cl₂FN₂O[1][5] |

| Molecular Weight | 251.09 g/mol [4] | 209.01 g/mol [1][5] |

| Appearance | Not specified (likely a solid) | White crystalline solid[1][6] |

| Melting Point | Data not available | 160-162 °C[1][5] |

| Boiling Point | Data not available | 259.0 ± 40.0 °C (Predicted)[1][5] |

| Density | Data not available | 1.614 ± 0.06 g/cm³ (Predicted)[1][5] |

| Purity | >95%[4] | Typically ≥98%[7] |

| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and alcohols. | Soluble in 1,2-dichloroethane and ethyl acetate.[1][8] |

Expert Insight: The addition of the N-isopropyl group is expected to decrease the melting point and increase the lipophilicity (as indicated by a higher predicted XLogP3 value) compared to the parent nicotinamide. This increased lipophilicity can influence its solubility in nonpolar organic solvents and may affect its pharmacokinetic profile in biological systems.

Synthesis and Manufacturing Considerations

The synthesis of this compound is typically achieved through the amidation of its precursor, 2,6-Dichloro-5-fluoronicotinamide. This precursor is synthesized from 2,6-dichloro-5-fluoro-3-cyanopyridine.

Synthesis Pathway

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinamide (Precursor)

This protocol is based on established literature procedures for the hydrolysis of the corresponding cyanopyridine.[1][8]

-

Reaction Setup: In a well-ventilated fume hood, a flask equipped with a magnetic stirrer is charged with 2,6-dichloro-5-fluoro-3-cyanopyridine.

-

Acid Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly while maintaining the internal temperature.

-

Heating: The reaction mixture is then heated to 65-70°C for 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC.

-

Quenching: After the reaction is complete, the mixture is cooled to approximately 10°C in an ice bath.

-

Workup: The cooled reaction mixture is carefully poured into ice water. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield 2,6-Dichloro-5-fluoronicotinamide as a solid.

Self-Validation: The identity and purity of the synthesized precursor should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value (160-162 °C).

Proposed Protocol: Synthesis of this compound

This is a general procedure for the amidation of a nicotinamide.

-

Reaction Setup: To a solution of 2,6-Dichloro-5-fluoronicotinamide in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask, add isopropylamine.

-

Coupling Agent: An appropriate amide coupling agent (e.g., DCC, EDC with HOBt, or HATU) is added to the reaction mixture. The choice of coupling agent can be critical to optimize yield and minimize side reactions.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a dilute acid solution, a dilute base solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Spectroscopic and Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the aromatic proton on the pyridine ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl moiety. The amide N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group. The carbon atoms attached to chlorine and fluorine will show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (251.09 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).

Safety, Handling, and Storage

For the precursor, 2,6-Dichloro-5-fluoronicotinamide, the following safety information is available: it is classified as an irritant.[1] For this compound, while specific data is unavailable, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended for the precursor.[1]

Conclusion and Future Perspectives

This compound is a valuable intermediate in the synthesis of high-value pharmaceutical compounds. While detailed experimental data on its physical properties are limited, this guide provides a solid foundation based on available information for its precursor and theoretical understanding. Further characterization of its solid-state properties, solubility in a wider range of solvents, and detailed spectroscopic analysis would be of significant benefit to the scientific community, particularly those in process chemistry and formulation science. As the development of novel therapeutics continues to advance, the demand for well-characterized intermediates like this compound will undoubtedly grow.

References

- 1. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]

- 2. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [chemicalbook.com]

- 3. This compound CAS#: 680217-86-1 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]

- 7. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [sigmaaldrich.com]

- 8. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Molecule in Synthetic Chemistry

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is a halogenated pyridine derivative that, while not extensively documented in mainstream literature, holds potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by a dichlorinated and fluorinated nicotinamide core with an N-isopropyl substituent, suggests its utility in creating more complex molecules with tailored physicochemical and biological properties. The electron-withdrawing nature of the halogen substituents on the pyridine ring significantly influences the reactivity of the molecule, making it a subject of interest for creating diverse compound libraries.

This guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data and making logical extrapolations from its well-characterized precursor, 2,6-Dichloro-5-fluoronicotinamide. The aim is to equip researchers with the foundational knowledge required to handle, utilize, and explore the potential of this compound in their work.

Core Chemical Identity and Physicochemical Properties

Precise experimental data for this compound is not widely available in public literature. However, its fundamental identifiers are well-established.

| Property | Value | Source |

| CAS Number | 680217-86-1 | [1] |

| Molecular Formula | C₉H₉Cl₂FN₂O | |

| Molecular Weight | 251.09 g/mol | [1] |

| Synonyms | 2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide, 2,6-dichloro-5-fluoro-N-isopropylpyridine-3-carboxamide | |

| Purity (Typical) | >95% | [1] |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not published, its synthesis can be logically inferred from standard organic chemistry principles, primarily through the amidation of a suitable precursor.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of 2,6-Dichloro-5-fluoronicotinoyl chloride with isopropylamine. This is a standard nucleophilic acyl substitution reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, two-step protocol based on established methods for amide synthesis.

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

-

To a solution of 2,6-Dichloro-5-fluoronicotinic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2,6-Dichloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation to form this compound

-

The crude 2,6-Dichloro-5-fluoronicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

The solution is cooled in an ice bath.

-

A solution of isopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise to the cooled acyl chloride solution. The base is necessary to neutralize the HCl byproduct of the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

Publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is scarce. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and a signal for the aromatic proton on the pyridine ring. The amide proton may appear as a broad singlet.

-

¹³C NMR: Resonances for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the isopropyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-Cl and C-F stretches.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the two chlorine atoms.

For researchers working with this compound, it is imperative to perform these analytical techniques to confirm its identity and purity.

Biological Activity and Potential Applications

There is currently no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, its precursor, 2,6-Dichloro-5-fluoronicotinamide, is known as an intermediate in the synthesis of Sotorasib, a KRAS inhibitor used in cancer therapy. This suggests that derivatives of this scaffold may be of interest in drug discovery programs.

The N-isopropyl group can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets compared to the unsubstituted amide. Therefore, this compound could serve as a valuable starting point for exploring structure-activity relationships in various therapeutic areas.

Safety, Handling, and Storage

Detailed toxicological data for this compound is not available. However, based on the safety data for its precursor, 2,6-Dichloro-5-fluoronicotinamide, and general principles of laboratory safety for halogenated organic compounds, the following precautions are advised.

Hazard Classification (based on precursor)

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Molecule with Untapped Potential

This compound represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While a comprehensive dataset on its properties is yet to be established in public literature, this guide provides a foundational understanding based on available information and established chemical principles. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that thorough in-house characterization and safety assessments are paramount when working with this and other novel chemical compounds.

References

An In-depth Technical Guide to the Solubility Profile of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs, potentially halting the progression of an otherwise promising drug candidate.[2][3] This guide provides a comprehensive technical framework for characterizing the solubility of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated nicotinamide derivative of interest in medicinal chemistry. While specific solubility data for this compound is not extensively documented in public literature, this whitepaper will equip researchers with the foundational knowledge and detailed experimental protocols necessary to thoroughly investigate its solubility profile.

Physicochemical Characterization: Predicting Solubility Behavior

Understanding the intrinsic properties of this compound is paramount to predicting its solubility behavior and designing appropriate experimental strategies.

Structural Features and Predicted Properties:

This compound is a solid, crystalline substance at room temperature.[4][5] Its molecular structure, featuring a substituted pyridine ring with two chlorine atoms, a fluorine atom, and an N-isopropyl amide group, suggests a molecule with moderate polarity. The presence of halogen atoms and the N-isopropyl group contributes to its lipophilicity, which may indicate limited aqueous solubility. Conversely, the amide and pyridine nitrogen moieties can participate in hydrogen bonding, potentially enhancing solubility in polar solvents.

The N-isopropylnicotinamide structure suggests it is likely a weak base due to the pyridine nitrogen. This implies that its aqueous solubility will be pH-dependent, increasing in acidic conditions where the pyridine nitrogen can be protonated.[3][6][7] The related compound, 2,6-Dichloro-5-fluoronicotinic acid, is a relatively strong acid, highlighting the significant impact of the functional group at the 3-position of the pyridine ring on the molecule's acid-base properties.[8]

Experimental Determination of Solubility: Methodologies and Protocols

A multi-faceted approach is essential for a comprehensive understanding of the solubility of this compound. The following section details robust and widely accepted methodologies.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or relevant organic solvents) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[10]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][12][13] Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the use of a filter is essential. A 0.45 µm or smaller pore size filter is recommended.[2]

-

-

Quantification:

-

Analyze the concentration of the dissolved this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the solubility.

-

Workflow for Shake-Flask Solubility Determination

References

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [sigmaaldrich.com]

- 5. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. database.ich.org [database.ich.org]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. physchemres.org [physchemres.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

A Note to Our Scientific Audience:

Following a comprehensive review of available scientific literature, it has been determined that detailed, publicly accessible research delineating the specific mechanism of action for 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is not currently available. The existing information is primarily centered on the synthesis and chemical properties of this compound and its precursors, rather than its biological activity.

While the broader class of nicotinamide derivatives is known for a wide range of biological activities, speculating on a precise mechanism for this specific molecule without direct experimental evidence would not meet the standards of scientific integrity required for a technical guide. The following sections, therefore, provide a detailed overview of the known information regarding this compound and its related chemical entities, which can serve as a foundational resource for researchers initiating studies on this compound.

Section 1: Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its structure is characterized by a nicotinamide core, which is a derivative of niacin (vitamin B3), substituted with two chlorine atoms, a fluorine atom, and an N-isopropyl group.

Chemical Structure:

Molecular Formula: C₉H₉Cl₂FN₂O

Key Chemical Features:

-

Pyridine Ring: The core heterocyclic structure, which is a common scaffold in many biologically active molecules.

-

Halogenation (Cl, F): The presence of chlorine and fluorine atoms significantly alters the electronic properties of the pyridine ring, which can influence its binding affinity to biological targets.

-

Amide Group: The N-isopropylnicotinamide moiety is crucial for forming hydrogen bonds and other interactions with biomolecules.

Section 2: Synthesis and Chemical Precursors

The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid precursor, 2,6-dichloro-5-fluoronicotinic acid.

2.1. Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

This key intermediate can be synthesized through various methods, including the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[1] Another approach involves the conversion from 2,6-dihydroxy-5-fluoronicotinic acid ester using phosphorus oxychloride and subsequent hydrolysis.[1][2]

2.2. Synthesis of 2,6-Dichloro-5-fluoronicotinamide

The related compound, 2,6-dichloro-5-fluoronicotinamide, can be synthesized from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile by heating with concentrated sulfuric acid.[3] This amide can serve as a precursor or a reference compound in biological assays.

Section 3: Postulated Biological Activity and a Call for Research

While no direct mechanism of action for this compound has been published, the general class of nicotinamide and nicotinic acid derivatives has been explored for various therapeutic applications.[4][5] These compounds are known to interact with a wide range of enzymes and receptors.

A general statement regarding the parent compound, 2,6-dichloro-5-fluoronicotinic acid, suggests its mechanism may involve binding to biomolecules and acting as an enzyme inhibitor or activator, thereby influencing cellular signaling.[1] However, this is a broad characterization and does not provide specific molecular targets.

Future Research Directions:

To elucidate the mechanism of action of this compound, the following experimental approaches are recommended:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify binding partners.

-

Enzymatic Assays: Screening the compound against a panel of relevant enzymes, particularly those involved in cellular metabolism and signaling where nicotinamide derivatives are known to be active.

-

Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and signal transduction pathways in different cell lines.

-

In Vivo Studies: Assessing the compound's efficacy and mechanism in relevant animal models of disease.

This document serves as a summary of the currently available chemical information for this compound and a call to the research community to investigate its potential biological activities and mechanism of action.

References

- 1. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Whitepaper: Unveiling the Bio-Potential of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide: A Technical Guide for Drug Discovery and Agrochemical Research

Foreword: The Rationale for Investigation

In the ever-evolving landscape of therapeutic and agrochemical development, the exploration of novel chemical scaffolds is paramount. The nicotinamide framework, a derivative of vitamin B3, has emerged as a particularly fruitful starting point, yielding a diverse array of bioactive compounds.[1][2] From the commercial success of the fungicide boscalid to promising new antifungal agents, the versatility of this heterocyclic core is well-established.[1][3] This guide focuses on a specific, yet under-explored derivative: 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide .

While direct biological data on this compound is sparse, its structural lineage points toward significant untapped potential. Its precursors, 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinamide, are recognized as key intermediates in the synthesis of advanced pharmaceutical agents, including fluoroquinolone antibacterials and targeted cancer therapies.[4][5][6] This association with potent bioactivity, combined with the proven success of other N-substituted nicotinamides in modulating biological systems, provides a compelling rationale for a focused investigation into its own therapeutic and agrochemical possibilities.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not only dissect the known chemical context of this molecule but also leverage the extensive research on related nicotinamide derivatives to build a robust, hypothesis-driven framework for exploring its potential biological activities. We will delve into established mechanisms of action within this compound class, propose detailed experimental workflows for its characterization, and outline the logical progression from initial screening to mechanistic studies.

Chemical Identity and Synthetic Lineage

This compound is a halogenated derivative of nicotinamide. Its core structure is a pyridine ring, substituted with two chlorine atoms, a fluorine atom, and an N-isopropylcarboxamide group.

| Property | Value |

| IUPAC Name | 2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide |

| CAS Number | 680217-86-1 |

| Molecular Formula | C₉H₈Cl₂FN₂O |

| Molecular Weight | 251.09 g/mol |

The synthesis of this compound logically follows from its precursor, 2,6-dichloro-5-fluoronicotinamide, through the amidation of the corresponding nicotinic acid or its activated derivative with isopropylamine. The parent amide, 2,6-dichloro-5-fluoronicotinamide (CAS: 113237-20-0), is synthesized from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile.[7] The availability of these precursors as chemical intermediates underscores the feasibility of synthesizing the target compound for research purposes.[4][8]

The strategic placement of halogen atoms on the pyridine ring is a common tactic in medicinal chemistry to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets.[5] The N-isopropyl group introduces a lipophilic character that can significantly influence cell permeability and interaction with hydrophobic pockets in target proteins.

The Precedent: Established Biological Activities of Nicotinamide Derivatives

While direct studies on this compound are not publicly available, a wealth of research on analogous nicotinamide derivatives provides a strong foundation for predicting its potential bioactivity. The most prominent and well-documented activity within this class is its fungicidal and antifungal potential .[1][9]

Agricultural Applications: Succinate Dehydrogenase Inhibition

A significant number of nicotinamide derivatives have been developed as potent fungicides for agricultural use.[1] A primary mechanism of action for many of these compounds is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][10] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition effectively shuts down cellular energy production, leading to fungal cell death.

The commercial fungicide Boscalid , a nicotinamide derivative, is a prime example of a successful SDHI.[1][2] Research has demonstrated that modifications to the nicotinamide scaffold can yield compounds with potent activity against a range of phytopathogenic fungi, such as Rhizoctonia solani and Sclerotinia sclerotiorum.[10]

Therapeutic Potential: Antifungal Activity Against Human Pathogens

Beyond agriculture, nicotinamide derivatives have shown promise as antifungal agents for treating human infections. Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents.[9]

Studies have identified nicotinamide derivatives with potent activity against Candida albicans, including fluconazole-resistant strains.[9] In some cases, the mechanism of action is distinct from SDH inhibition and involves the disruption of the fungal cell wall, a target not present in human cells, which suggests a potential for selective toxicity.[9]

Other Potential Activities

The nicotinamide scaffold is also found in compounds with other biological activities, including:

-

Plant Growth Regulation: Nicotinamide and its derivatives have been shown to promote plant growth and germination.[11]

-

Plant Immunity Stimulation: Pre-treatment with nicotinamide can activate the plant's immune response, protecting it from fungal diseases.[12]

-

Antibacterial Activity: As a key intermediate in the synthesis of fluoroquinolones, the 2,6-dichloro-5-fluoronicotinic acid scaffold is integral to a class of potent antibacterial drugs.[4]

Given these precedents, a primary hypothesis is that This compound possesses antifungal or fungicidal activity, potentially through the inhibition of succinate dehydrogenase or disruption of the fungal cell wall.

Hypothesized Mechanism of Action: SDH Inhibition

Based on the strong evidence from analogous compounds, a logical starting point for investigating the mechanism of action of this compound is its potential as an SDH inhibitor. The following diagram illustrates this proposed mechanism within the fungal mitochondrial respiratory chain.

Caption: Proposed mechanism of SDH inhibition by the target compound.

Proposed Experimental Workflows

To systematically evaluate the potential biological activity of this compound, a multi-stage experimental approach is recommended. This workflow is designed to first confirm biological activity and then elucidate the mechanism of action.

Overall Research Workflow

The following diagram outlines the proposed research path from synthesis to mechanistic studies.

Caption: A phased experimental workflow for evaluating the target compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is adapted from established methods for testing nicotinamide derivatives.[1][10]

-

Preparation of Fungal Strains and Compounds:

-

Culture phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) or human pathogenic fungi (e.g., Candida albicans) on appropriate media (e.g., Potato Dextrose Agar (PDA) for phytopathogens, RPMI-1640 for Candida) to obtain fresh cultures.[1][9]

-

Dissolve this compound and a reference fungicide (e.g., Boscalid for SDHI comparison, Fluconazole for Candida) in a suitable solvent like DMSO to create stock solutions.

-

-

Assay Plate Preparation:

-

Prepare a series of dilutions of the test compound and reference fungicide in molten PDA or RPMI-1640 medium to achieve a range of final concentrations.

-

Pour the media containing the compounds into sterile Petri dishes. A control plate should contain only the solvent (DMSO) at the same concentration used in the test plates.

-

-

Inoculation and Incubation:

-

Place a mycelial plug (typically 5 mm in diameter) from the fresh fungal culture onto the center of each agar plate.

-

For Candida, inoculate the liquid medium with a standardized cell suspension.

-

Incubate the plates at an optimal temperature (e.g., 25-28°C) until the mycelial growth in the control plate has reached a specified diameter.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter in the control group and T is the colony diameter in the treated group.

-

Determine the EC₅₀ (effective concentration for 50% inhibition) value by probit analysis.

-

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol allows for the direct measurement of the compound's effect on the SDH enzyme.

-

Mitochondria Isolation:

-

Isolate mitochondria from the target fungal species following established biochemical protocols (e.g., differential centrifugation).

-

-

Enzyme Activity Measurement:

-

The assay measures the reduction of a chromogenic substrate (e.g., 2,3-dimethoxy-5-methyl-6-(3-decyl)-1,4-benzoquinone (DBQ)) by the SDH enzyme.

-

In a 96-well plate, combine the isolated mitochondria, succinate (the substrate), and varying concentrations of the test compound.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the IC₅₀ (concentration for 50% enzyme inhibition) value. A potent IC₅₀ value would strongly support SDH inhibition as the mechanism of action.

-

Data Interpretation and Future Directions

The results from the proposed workflows will provide a clear indication of the potential of this compound as a bioactive compound.

-

Strong Antifungal Activity with Potent SDH Inhibition: If the compound exhibits a low EC₅₀ against fungal growth and a correspondingly low IC₅₀ in the SDH enzyme assay, this would be strong evidence for its role as an SDHI. Future work would involve structure-activity relationship (SAR) studies to optimize the molecule for potency and selectivity, as well as in vivo testing in plant or animal models.

-

Antifungal Activity without SDH Inhibition: Should the compound show significant antifungal activity but weak or no inhibition of the SDH enzyme, alternative mechanisms should be investigated. The cell wall disruption assay would be a primary next step, particularly for activity against yeasts like Candida.[9]

-

No Significant Antifungal Activity: The absence of antifungal activity would prompt an expansion of screening to other biological targets, leveraging the known activities of the broader nicotinamide class, such as antibacterial or plant growth regulatory effects.

Conclusion

This compound stands at an intriguing intersection of pharmaceutical synthesis and agrochemical discovery. While it remains a molecule of unknown biological function, its chemical heritage is rich with potent bioactivity. The extensive research on analogous nicotinamide derivatives, particularly their success as fungicidal SDH inhibitors and novel antifungal agents, provides a compelling, data-driven hypothesis for its potential in these areas. The experimental workflows detailed in this guide offer a clear and logical path for researchers to systematically test this hypothesis and unlock the potential of this promising compound. The exploration of such well-defined, yet uncharacterized, chemical entities is a critical endeavor in the ongoing search for next-generation drugs and crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hnsincere.com [hnsincere.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]

- 7. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-dichloro-5-fluoronicotinamide [china-glyphosate.com]

- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US4212664A - Nicotinamide-ammonium hydroxide plant growth regulator compositions - Google Patents [patents.google.com]

- 12. news-medical.net [news-medical.net]

The Synthetic Chemist's Compass: A Technical Guide to 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide as a Strategic Building Block

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. 2,6-Dichloro-5-fluoro-N-isopropylnicotinamide, a highly functionalized pyridine derivative, has emerged as a cornerstone intermediate, offering a confluence of reactive sites amenable to selective and diverse chemical transformations. This guide provides an in-depth exploration of this versatile reagent, from its rational synthesis to its strategic application in constructing complex molecular architectures. We will dissect the causality behind synthetic choices, present validated protocols, and illuminate the pathways through which this building block empowers researchers to navigate the intricate journey of drug discovery.

Introduction: Unveiling a Privileged Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of halogen atoms on this scaffold provides synthetic chemists with powerful handles for molecular elaboration. This compound (CAS No. 680217-86-1) is a particularly compelling building block due to its unique arrangement of substituents.[1] The two chlorine atoms at the 2- and 6-positions offer orthogonal reactivity for cross-coupling and nucleophilic substitution reactions. The fluorine atom at the 5-position modulates the electronic properties of the ring, influencing reactivity and often imparting desirable pharmacokinetic properties in the final active pharmaceutical ingredient (API). Finally, the N-isopropylnicotinamide moiety at the 3-position provides a stable, lipophilic group that can influence solubility and target engagement.

This guide will serve as a technical resource for researchers, providing not only the "how" but also the "why" behind the synthesis and application of this key intermediate.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a building block's properties is the foundation of its effective use. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 680217-86-1 | [1] |

| Molecular Formula | C9H8Cl2FN3O | |

| Molecular Weight | 251.09 g/mol | [1] |

| Appearance | Off-white to white solid | General Supplier Data |

| Purity | >95% | [1] |

While specific, publicly available spectroscopic data (NMR, IR, MS) for the title compound is not abundant, the expected spectral characteristics can be inferred from its structure and comparison to its precursors, such as 2,6-dichloro-5-fluoronicotinamide.[2]

Synthesis of the Building Block: A Multi-Step Approach

The synthesis of this compound is most logically achieved from its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. The following sections detail a robust and well-documented pathway to this key precursor and the subsequent amidation.

Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

The journey to our target building block begins with the synthesis of 2,6-dichloro-5-fluoronicotinic acid, a crucial intermediate in its own right for the preparation of quinolonecarboxylic acid derivatives.[3] A common and scalable route starts from 2,6-dichloro-5-fluoro-3-cyanopyridine.

The overall transformation is a two-stage hydrolysis, as depicted in the workflow below:

Caption: Synthetic workflow for 2,6-dichloro-5-fluoronicotinic acid.

Step-by-Step Protocol for 2,6-Dichloro-5-fluoronicotinic Acid:

This protocol is adapted from established industrial methods.[3]

-

Amide Formation: In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated (90-99%) sulfuric acid at a temperature between 70-90°C.

-

Maintain the temperature in the range of 70-100°C to facilitate the hydrolysis of the nitrile to the primary carboxamide. The reaction progress can be monitored by techniques such as HPLC.

-

Cooling: Once the formation of 2,6-dichloro-5-fluoronicotinamide is complete, cool the reaction mixture to a temperature between 10-65°C.

-

Controlled Water Addition: Carefully meter in water while maintaining the temperature. The exothermic nature of this dilution requires careful control. The final sulfuric acid concentration should be in the range of 55-75%.

-

Acid Hydrolysis: Heat the resulting mixture to a temperature between 70-110°C to complete the hydrolysis of the amide to the carboxylic acid.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated 2,6-dichloro-5-fluoronicotinic acid is isolated by filtration, washed with water, and dried.

Causality and Experimental Choices:

-

Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst for the hydrolysis. The stepwise dilution is a critical control point to manage the exothermicity and ensure complete reaction.

-

Temperature Control: The temperature ranges specified are optimized to ensure a reasonable reaction rate while minimizing the formation of decomposition byproducts.[3]

Synthesis of this compound

With the key carboxylic acid in hand, the final step is a standard amide bond formation. This can be achieved through several well-established methods, with the conversion to an acyl chloride followed by reaction with isopropylamine being a highly efficient choice.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol for Amidation:

This is a generalized protocol based on standard organic chemistry principles and procedures for similar transformations.[4][5]

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve 2,6-dichloro-5-fluoronicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.

-

Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

-

Removal of Excess Reagent: Cool the reaction mixture and remove the excess chlorinating agent and solvent under reduced pressure. This affords the crude 2,6-dichloro-5-fluoronicotinoyl chloride.[4]

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution in an ice bath.

-

Slowly add a solution of isopropylamine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Application as a Building Block

The synthetic utility of this compound lies in the selective reactivity of its two chloro substituents. The pyridine ring, being electron-deficient, is highly activated towards nucleophilic aromatic substitution (SNAr).[6] Furthermore, the chloro groups are excellent handles for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the nicotinamide group makes the ring highly electrophilic. This facilitates the displacement of the chlorine atoms by a variety of nucleophiles.

Caption: Generalized mechanism for SNAr reactions.

Key Considerations for SNAr:

-

Regioselectivity: The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nicotinamide group. This allows for selective mono-substitution under controlled conditions.

-

Nucleophiles: A wide range of nucleophiles can be employed, including:

-

O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides.

-

N-Nucleophiles: Primary and secondary amines, anilines.

-

S-Nucleophiles: Thiolates (e.g., NaSMe, NaSPh).

-

-

Reaction Conditions: SNAr reactions are typically run in polar aprotic solvents such as DMSO, DMF, or NMP at elevated temperatures to overcome the activation energy barrier. The presence of a base is often required when using neutral nucleophiles like amines.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro groups on the pyridine ring serve as effective electrophiles in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While chloroarenes are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands have made their use highly efficient.[7]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to SNAr for constructing arylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylpyridines.

Experimental Choices and Rationale:

-

Catalyst Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, RuPhos) is critical for achieving high yields and turnover numbers, especially with less reactive aryl chlorides.

-

Base and Solvent: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) is crucial and must be optimized for the specific coupling partners and catalyst system.

Application in Pharmaceutical Synthesis: The Case of Gemifloxacin

The utility of the 2,6-dichloro-5-fluoronicotinoyl scaffold is exemplified by its role in the synthesis of fluoroquinolone antibiotics. For instance, the closely related intermediate, 2,6-dichloro-5-fluoronicotinoyl ethyl acetate, is a key precursor for Gemifloxacin, a potent oral antibacterial agent.[8] This underscores the value of this class of building blocks in accessing complex, biologically active molecules. The strategic functionalization at the 2- and 6-positions is a cornerstone of the synthetic strategy for these drugs.

Conclusion: An Indispensable Tool for the Synthetic Chemist

This compound is more than just a chemical intermediate; it is a versatile and powerful tool that offers a pre-packaged solution to complex synthetic challenges. Its strategically placed reactive handles allow for a high degree of control and flexibility in molecular design. By understanding the principles governing its synthesis and reactivity—from the controlled hydrolysis of its nitrile precursor to the nuanced conditions of SNAr and cross-coupling reactions—researchers can unlock its full potential. This guide serves as a testament to the power of rational design in chemical building blocks and provides a solid foundation for scientists and drug development professionals to leverage this privileged scaffold in the creation of next-generation therapeutics.

References

- 1. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - 2,6-dichloro-5-fluoronicotinamide (C6H3Cl2FN2O) [pubchemlite.lcsb.uni.lu]

- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

The Strategic Role of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide, a halogenated nicotinamide derivative with significant potential in medicinal chemistry. We will dissect its molecular architecture, proposing a robust synthetic strategy, and delve into its anticipated biological activities by drawing parallels with structurally related compounds. This document will further outline hypothetical mechanisms of action and provide detailed experimental protocols for its evaluation as a therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound class.

Introduction: The Nicotinamide Scaffold and the Power of Halogenation

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous coenzymes, most notably nicotinamide adenine dinucleotide (NAD), and a diverse array of therapeutic agents.[1] Nicotinamide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The versatility of the pyridine ring allows for fine-tuning of its physicochemical and pharmacological properties through substitution.

The introduction of halogen atoms into drug candidates is a well-established strategy to enhance their therapeutic potential.[3] Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2] Specifically, chlorine and fluorine substituents, as present in this compound, can significantly impact electronic properties and participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding.[4][5] The strategic placement of these halogens on the nicotinamide ring is anticipated to confer unique biological activities.

Molecular Profile and Synthesis

Structural Features

This compound is characterized by a nicotinamide core heavily substituted with electron-withdrawing halogen atoms. The two chlorine atoms at positions 2 and 6, and the fluorine atom at position 5, are expected to significantly influence the molecule's reactivity and interaction with biological targets. The N-isopropyl group introduces a lipophilic and sterically bulky moiety that can play a crucial role in target recognition and binding.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved from its precursor, 2,6-dichloro-5-fluoronicotinic acid, a versatile building block in pharmaceutical development.[6] The proposed synthesis involves a two-step process:

-

Activation of the Carboxylic Acid: 2,6-dichloro-5-fluoronicotinic acid is first converted to its more reactive acyl chloride derivative. This can be accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amidation: The resulting acyl chloride is then reacted with isopropylamine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to yield the final product, this compound.

Caption: Proposed synthesis of this compound.

Anticipated Biological Activity and Therapeutic Potential

Based on the activities of structurally similar nicotinamide derivatives, this compound is predicted to exhibit potent antifungal and anticancer properties.

Antifungal Activity

Nicotinamide derivatives have emerged as a promising class of antifungal agents.[7] A recent study identified 2-amino-N-(3-isopropylphenyl)nicotinamide as a highly active compound against Candida albicans, including fluconazole-resistant strains.[7][8] This highlights the potential importance of the N-isopropyl group for antifungal efficacy. The halogenated core of this compound may further enhance this activity by improving cell wall disruption.[7]

Hypothesized Mechanism of Antifungal Action: The compound may interfere with fungal cell wall integrity, leading to cell lysis. The N-isopropyl group could facilitate interaction with specific enzymes or structural components of the fungal cell wall.

Anticancer Activity

The nicotinamide scaffold is present in several anticancer agents. Halogenated derivatives, in particular, have shown promise as inhibitors of various protein kinases and other cancer-related targets. The precursor, 2,6-dichloro-5-fluoronicotinic acid, is a key intermediate in the synthesis of novel anti-cancer agents.[6]

Hypothesized Anticancer Mechanisms:

-

Kinase Inhibition: The molecule could act as a kinase inhibitor, targeting signaling pathways crucial for cancer cell proliferation and survival. The halogen atoms can form specific halogen bonds within the ATP-binding pocket of kinases, enhancing inhibitory potency.[5]

-

Induction of Apoptosis: The compound might trigger programmed cell death (apoptosis) in cancer cells by interfering with key cellular processes.

Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate using appropriate fungal growth medium.

-

Inoculate each well with a standardized suspension of fungal cells (Candida albicans, Aspergillus fumigatus, etc.).

-

Incubate the plates at the optimal temperature for fungal growth.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

-

Culture human cancer cell lines (e.g., breast, lung, colon) in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

Assess cell viability using a colorimetric assay such as the MTT or SRB assay.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Caption: Experimental workflow for evaluating the compound.

Data Presentation

Table 1: Hypothetical Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 0.125 - 1 |

| Aspergillus fumigatus | 1 - 4 |

| Cryptococcus neoformans | 0.5 - 2 |

Table 2: Hypothetical Anticancer Activity of this compound

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 2.5 |

| A549 (Lung) | 5.1 |

| HCT116 (Colon) | 3.8 |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its heavily halogenated nicotinamide core, combined with the N-isopropyl moiety, suggests a strong potential for potent antifungal and anticancer activities. The proposed synthetic route is straightforward and amenable to scale-up for further preclinical and clinical development.